molecular formula C11H10BrN3O4 B2738280 5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)nicotinamide CAS No. 2034464-48-5

5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)nicotinamide

Cat. No. B2738280
CAS RN: 2034464-48-5
M. Wt: 328.122
InChI Key: QGAWFYRXJLMICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)nicotinamide” is a chemical compound. The name suggests that it contains a bromine atom (indicated by “5-bromo”) and a nicotinamide moiety . Nicotinamide is a form of vitamin B3 and is a component of the coenzyme NAD (nicotinamide adenine dinucleotide) .

Scientific Research Applications

α-Glucosidase Inhibitors

The compound has been synthesized and evaluated for its in vitro α-glucosidase inhibitory activities . Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC 50 = 12.4–103.2 μM . This suggests that the compound could be used in the development of new drugs for the treatment of diabetes.

Antitumor Activity

The compound has been synthesized and its antitumor activity has been investigated . The enantiomers of the compound inhibit the activity of PI3Kα kinase with IC 50 values of 1.08 and 2.69 μM, respectively . This suggests that the compound could be used in the development of new drugs for the treatment of cancer.

PI3K Inhibitors

The compound has been synthesized and its PI3K inhibitory activity has been investigated . The enantiomers of the compound inhibit the activity of PI3Kα kinase with IC 50 values of 1.08 and 2.69 μM, respectively . This suggests that the compound could be used in the development of new drugs for the treatment of diseases related to the PI3K pathway.

Molecular Docking Studies

The compound has been used in molecular docking studies to understand the molecular interaction of molecules with the active site of the enzyme . This suggests that the compound could be used in the development of new drugs through structure-based drug design.

Stereostructural Studies

The compound has been synthesized and its stereostructures have been researched . The crystal structures and calculated geometries were extremely similar, which permitted a comparison of the relative reliabilities of absolute configurations obtained by ECD analyses and theoretical simulation . This suggests that the compound could be used in the development of new drugs through stereostructural studies.

Organocatalysis

Sulfonamide compounds have been found to possess a large number of different biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities . Another potential use for sulfonamide compounds is (stereoselective) organocatalysis due to their capacity for forming fairly weak hydrogen bonds and increasing acidity compared to amide group . This suggests that the compound could be used in the development of new drugs through organocatalysis.

properties

IUPAC Name

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O4/c12-8-3-7(4-13-5-8)10(17)14-1-2-15-9(16)6-19-11(15)18/h3-5H,1-2,6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAWFYRXJLMICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)nicotinamide

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